molecular formula C17H20N2O3 B1385863 N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide CAS No. 1020054-39-0

N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide

Cat. No.: B1385863
CAS No.: 1020054-39-0
M. Wt: 300.35 g/mol
InChI Key: JWIUKNGNPMMJKG-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide is a benzamide derivative of interest in chemical and pharmaceutical research. This compound features a benzamide core structure substituted with a 2-ethoxyethoxy chain and linked to a 3-aminophenyl group, giving it a molecular formula of C17H20N2O3 and a molecular weight of 300.35 g/mol . As a member of the N-phenylbenzamide class of compounds, it serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research . Research into structurally related N-phenylbenzamide derivatives has shown that this chemical family possesses broad-spectrum biological activity. Studies indicate that such compounds can act by increasing intracellular levels of the host defense factor APOBEC3G (A3G), a mechanism that has demonstrated antiviral effects against targets including hepatitis B virus (HBV) . Furthermore, similar benzamide derivatives have been investigated for their potential antiproliferative properties, with some compounds in this class acting as antitubulin agents that show activity against various human tumor cell lines . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use . Researchers can obtain this compound with specified purity, supported by analytical documentation such as a Certificate of Analysis. For specific pricing and availability, please contact our sales team.

Properties

IUPAC Name

N-(3-aminophenyl)-4-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-21-10-11-22-16-8-6-13(7-9-16)17(20)19-15-5-3-4-14(18)12-15/h3-9,12H,2,10-11,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIUKNGNPMMJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide involves several steps. One common method includes the reaction of 3-nitroaniline with 4-(2-ethoxyethoxy)benzoic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, contributing to its effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide with structurally and functionally related benzamide derivatives, focusing on substituent effects, pharmacological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name & ID Key Substituents Molecular Weight (g/mol) Biological Activity/Application Key Findings Reference
This compound (Target) 4-(2-ethoxyethoxy), 3-aminophenyl ~314.37 (estimated) Not explicitly reported Hypothesized to balance solubility (ethoxyethoxy) and aromatic interactions
N-(3-Aminophenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide (21) 4-(2-piperidinylethoxy), 3-aminophenyl 336.43 IL-6 signaling inhibition 64% yield via hydrogenation; pale orange solid
N-(3-Acrylamidophenyl)benzamide (13) 3-acrylamido, 4-(imidazolylpyridinyl) 707.23 (as hydrotrifluoroacetate) JNK3 inhibition (covalent) 52% yield; yellow solid; spatiotemporal control via photocaging
N-[4-(3-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (62) 3-fluoro, 1,2,5-oxadiazole 340.30 Antiplasmodial activity Melting point 163°C; moderate potency
MS-275 (N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide) Pyridinylmethoxycarbonyl, 2-aminophenyl 402.45 HDAC inhibition (brain-region selective) 30–100x more potent than valproate in increasing Ac-H3 in frontal cortex
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 3-chloro-4-fluorophenyl, imidazole 345.78 Anticancer (cervical cancer) Highest activity among imidazole derivatives

Substituent Effects on Pharmacological Activity

  • Electron-Withdrawing vs. In contrast, the ethoxyethoxy group in the target compound may improve solubility without significantly altering electronic properties. MS-275’s pyridinylmethoxycarbonyl group contributes to its HDAC selectivity and brain-region specificity, whereas the target compound’s ethoxyethoxy chain may limit blood-brain barrier penetration .
  • Heterocyclic vs. Alkoxy Chains :

    • Imidazole-substituted benzamides (e.g., compound 12 ) show strong anticancer activity due to heterocyclic interactions with kinases or DNA . The target compound’s ethoxyethoxy chain likely prioritizes solubility over direct target engagement.

Metabolic Stability and Tissue Selectivity

  • Radioiodinated benzamides (e.g., compound 6 in ) with methoxy and acetamido substituents exhibit slow urinary excretion and high melanoma uptake. The target compound’s ethoxyethoxy group may similarly delay metabolic degradation, though its lack of iodination limits diagnostic utility .

Biological Activity

N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide is a compound of interest in various fields of biological and medicinal chemistry due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its interactions with proteins, potential therapeutic uses, and findings from relevant research studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C17_{17}H20_{20}N2_2O3_3
  • Molecular Weight: 300.358 g/mol

This structure includes an aminophenyl group, which is known to enhance biological interactions, and an ethoxyethoxy chain that may improve solubility and bioavailability.

This compound exhibits biological activity primarily through its interaction with specific protein targets. The compound can bind to various enzymes and receptors, potentially modulating their activity. This interaction may lead to alterations in cellular signaling pathways, contributing to its effects in biological systems.

1. Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. Its ability to serve as a probe allows researchers to investigate complex biological processes involving protein dynamics.

2. Potential Therapeutic Uses

Research indicates that this compound may have applications in drug development, particularly as a lead compound for creating new pharmaceuticals targeting various diseases. Its structural similarity to other bioactive benzamides suggests potential efficacy in treating conditions such as cancer or viral infections.

Case Study 1: Antiviral Activity

A study focusing on related compounds demonstrated that certain benzamide derivatives exhibited significant antiviral properties against Ebola virus and Marburg virus. These findings suggest that this compound could be explored for similar antiviral applications due to its structural characteristics .

CompoundEC50 (μM)Target Virus
CBS1118<10Ebola
CBS1118<10Marburg

Case Study 2: Antitumor Activity

Another study highlighted the potential of benzamide derivatives in inhibiting histone deacetylases (HDACs), which are crucial in cancer progression. The findings suggest that modifications in the benzamide structure can enhance selectivity and potency against specific HDACs, indicating that this compound could be optimized for similar antitumor effects .

HDAC EnzymeIC50 (nM)
HDAC195.2
HDAC2260.7
HDAC3255.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide
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N-(3-Aminophenyl)-4-(2-ethoxyethoxy)benzamide

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